molecular formula C20H29NO6 B554430 Z-Asp(otbu)-otbu CAS No. 42417-76-5

Z-Asp(otbu)-otbu

Cat. No. B554430
CAS RN: 42417-76-5
M. Wt: 379.4 g/mol
InChI Key: LLSHFSUKBPXENM-HNNXBMFYSA-N
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Description

Z-Asp(OtBu)-OH is a peptide building block . It appears as a white powder .

Physical and Chemical Properties The molecular formula of Z-Asp(OtBu)-OH is C16H21NO6 . It has a molecular weight of 323.35 . The melting point ranges from 76-70 ℃ . The optical rotation is 33.5º (C=1 in CHCl3) .

Scientific Research Applications

Peptide Synthesis and Biological Activity

Z-Asp(otbu)-otbu plays a significant role in the synthesis of peptides, impacting various biological processes. For instance, it's used in the creation of peptide oostatic hormones and their analogues, which have demonstrated effects on the egg development processes in certain insect species. The synthesis involves a sequence of amino acids and protected pentapeptide acids, among which Z-Asp(OtBu)-OSu is crucial. This synthesis process enables the study of the biological activity of peptides in affecting egg development, egg chamber changes, and yolk deposition in insects, leading to potential applications in biological research and pest control (Hlaváček et al., 2009).

Structural Analysis of Peptides

Z-Asp(otbu)-otbu is also instrumental in the study of peptide structures. The crystal structure of synthetic protected oligopeptides like Z-(Aib)11-OtBu, which includes Z-Asp(otbu)-otbu, helps in understanding the folding and structural characteristics of peptides. Such studies provide detailed insights into the formation of specific helical structures in peptides, contributing to the broader understanding of protein folding and stability (Gessmann et al., 2003).

Molecular Imprinting and Selective Rebinding

Research on molecular imprinting involves Z-Asp(otbu)-otbu in creating polymers with specific recognition abilities. For instance, molecular imprinting using a photocrosslinkable polyphosphazene utilizes Z-Asp(OtBu)-OH as a crucial element in forming polymers that can selectively rebind specific amino acids. This has significant implications in developing sensors and separation technologies (Seung Cheol Lee & Chang, 2009).

Inhibition Studies in Drug Resistance

In the medical field, Z-Asp(otbu)-otbu derivatives, like N(α)-Boc-l-Asp(OBn)-l-Lys(Z)-OtBu, are used in studying drug resistance, particularly in inhibiting the P-glycoprotein involved in drug efflux. Understanding the inhibition mechanisms and developing effective inhibitors are crucial in overcoming drug resistance in various diseases (Arnaud et al., 2010).

Infrared Spectroscopy in Peptide Analysis

Z-Asp(otbu)-otbu is a key component in peptides analyzed using infrared spectroscopy. Studies like the FT-IR spectroscopy of Z-Aib6-OtBu and its isotopologues offer deep insights into peptide bond environments, hydrogen bonding, and structural characteristics. This analytical approach is vital in understanding peptide structures and their interactions at the molecular level (Kubasik et al., 2014).

properties

IUPAC Name

ditert-butyl (2S)-2-(phenylmethoxycarbonylamino)butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO6/c1-19(2,3)26-16(22)12-15(17(23)27-20(4,5)6)21-18(24)25-13-14-10-8-7-9-11-14/h7-11,15H,12-13H2,1-6H3,(H,21,24)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSHFSUKBPXENM-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801163700
Record name 1,4-Bis(1,1-dimethylethyl) N-[(phenylmethoxy)carbonyl]-L-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801163700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Asp(otbu)-otbu

CAS RN

42417-76-5
Record name 1,4-Bis(1,1-dimethylethyl) N-[(phenylmethoxy)carbonyl]-L-aspartate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42417-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Bis(1,1-dimethylethyl) N-[(phenylmethoxy)carbonyl]-L-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801163700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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